This compound belongs to a class of non-peptide CCR5 antagonists. [, , , ] CCR5 is a chemokine receptor that plays a crucial role in HIV-1 entry into cells. [, , , , ] Antagonists of CCR5 can potentially be used as therapeutic agents for the prevention of HIV-1 infection. [, , , , ]
Synthesis Analysis
Step 1: Synthesis of intermediate 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (3) from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde via elimination reaction, reduction reaction, and bromination. [, , , ]
Step 2: Preparation of intermediate 4-Chloro-N-ethyl-N-(piperidin-4-yl)benzamide (7) from piperidin-4-one through a four-step reaction. []
Step 3: Final synthesis of N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide via an elimination reaction between intermediate 3 and intermediate 7. []
Molecular Structure Analysis
¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy. [, ]
¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy. [, ]
ESI-MS: Electrospray Ionization Mass Spectrometry. []
Chemical Reactions Analysis
The synthesis of this compound mainly involves elimination and bromination reactions. The specific reaction conditions and reagents used are not detailed in the provided abstracts. [, , , ]
Mechanism of Action
Although the specific mechanism of action for this compound is not described in the provided abstracts, it is categorized as a CCR5 antagonist. [, , , ] This implies that it binds to the CCR5 receptor, blocking the binding of its natural ligands, such as chemokines, and consequently inhibiting downstream signaling pathways involved in HIV-1 entry.
Compound Description: This compound is a pyrazine derivative identified as a potential Transforming Growth Factor (TGF) inhibitor. []
Relevance: The compound shares the core pyrazine structure with N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. Both compounds feature a phenyl ring substituent on the pyrazine, although at different positions. Additionally, both compounds contain an amide group, further emphasizing their structural similarity. []
Compound Description: Similar to the previous compound, this is another pyrazine derivative investigated for its TGF inhibitory activity. []
Relevance: This compound displays a high degree of structural similarity to N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. The core structure is identical, with both featuring a phenyl ring directly attached to the pyrazine. The presence of an amide group in both compounds reinforces their structural relationship. []
Compound Description: This pyrazine derivative is structurally similar to the main compound and has been studied for its potential as a TGF inhibitor. []
Relevance: This compound holds significant structural relevance to N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. Notably, both share a cyclopentyl group directly attached to the amide nitrogen. Additionally, both compounds feature a phenyl ring directly linked to the pyrazine core, highlighting their structural similarity within the broader family of pyrazine derivatives. []
Compound Description: This is a pyrazine-based compound researched for its TGF inhibitory properties. []
Relevance: This compound shares a significant structural resemblance to N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. Both possess a six-membered ring directly attached to the amide nitrogen, albeit with a cyclohexyl group in this compound and a cyclopentyl group in the main compound. Furthermore, both compounds contain a phenyl ring directly linked to the central pyrazine ring, emphasizing their close structural relationship. []
Compound Description: This compound represents a novel non-peptide antagonist of the chemokine receptor CCR5, a key target for HIV-1 entry inhibition. It has shown promising biological activity. []
Relevance: While this compound doesn't share the same core structure as N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, its significance lies in its similar biological activity as a CCR5 antagonist. This suggests a potential overlap in their therapeutic applications and highlights the relevance of exploring diverse chemical scaffolds for CCR5 antagonism. []
Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and characterized for its potential in combating HIV-1 infection. []
Relevance: Although structurally distinct from N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, this compound exhibits a shared biological activity as a CCR5 antagonist. This common target makes it relevant in understanding the structure-activity relationship of CCR5 antagonists and underscores the potential of diverse chemical classes in targeting this receptor for therapeutic purposes. []
Compound Description: This compound is identified as a novel non-peptide CCR5 antagonist, demonstrating the potential for developing new therapeutics against HIV-1. []
Relevance: Though structurally different from N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, this compound is significant due to its shared biological activity as a CCR5 antagonist. This shared target highlights the possibility of developing structurally diverse compounds with similar therapeutic applications against HIV-1 by targeting the CCR5 receptor. []
Compound Description: This compound represents a novel non-peptide antagonist of CCR5, synthesized and characterized for its potential in inhibiting HIV-1 entry. []
Relevance: While structurally distinct from N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, this compound holds relevance due to its shared biological activity as a CCR5 antagonist. This common target underscores the potential of exploring diverse chemical structures in developing new therapeutic agents for HIV-1 infection by targeting the CCR5 receptor. []
Compound Description: This novel non-peptide compound acts as a CCR5 antagonist, exhibiting promising inhibitory activity against the receptor with an IC50 of (5.35 ± 0.3) nmol/L. []
Relevance: Despite lacking structural similarity to N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, this compound's significance lies in its common target and activity as a CCR5 antagonist. This shared focus on CCR5, a crucial receptor in HIV-1 infection, emphasizes the importance of exploring diverse chemical structures in the pursuit of developing effective anti-HIV therapeutics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.